2-Aminocyclohex-1-ene-1-carbonitrile
Overview
Description
2-Aminocyclohex-1-ene-1-carbonitrile is a chemical compound with the molecular formula C7H10N2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile involves complex chemical reactions. A paper titled “A convenient synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters by FeCl3/SiO2 nanoparticles as robust and efficient catalyst” discusses a method for synthesizing related compounds .Molecular Structure Analysis
The molecular structure of 2-Aminocyclohex-1-ene-1-carbonitrile can be analyzed using various techniques. The compound has a molecular weight of 122.17 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminocyclohex-1-ene-1-carbonitrile can be found in various databases. For example, PubChem provides information on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Scientific Research Applications
-
Carbon Capture and Utilisation
- Field : Environmental Chemistry
- Application : Amine-based materials, like “2-Aminocyclohex-1-ene-1-carbonitrile”, are being developed for capturing CO2 from dilute sources and converting it into higher-value products .
- Method : The chemical and engineering principles of amine-based CO2 capture are considered to define the parameters required of an adsorbent, describe adsorption testing methods, and introduce the reader to a range of amine-based adsorbents .
- Results : Amine and polyamine-based materials feature widely in the literature as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
-
Synthesis of 1,4-Phenylenediamine
- Field : Organic Chemistry
- Application : The electrochemical cross-dehydrogenation aromatization (ECDA) reaction involving cyclohex-2-enone and amines, culminating in the synthesis of 1,4-phenylenediamine .
- Method : This process involves the electrochemical cross-dehydrogenation aromatization (ECDA) reaction involving cyclohex-2-enone and amines .
- Results : The reaction results in the synthesis of 1,4-phenylenediamine, devoid of supplementary metal catalysts and chemical oxidants .
-
Electrochemical Oxidative Dehydrogenation Aromatization
- Field : Organic Chemistry
- Application : The electrochemical oxidative dehydrogenation aromatization (ECDA) reaction involving cyclohex-2-enone and amines, culminating in the synthesis of 1,4-phenylenediamine .
- Method : This process involves the electrochemical cross-dehydrogenation aromatization (ECDA) reaction involving cyclohex-2-enone and amines .
- Results : The reaction results in the synthesis of 1,4-phenylenediamine, devoid of supplementary metal catalysts and chemical oxidants .
-
Decarboxylation of Cyclohex-1-ene-1,2-dicarboxylic Acid
properties
IUPAC Name |
2-aminocyclohexene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIVIEDNXASHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302731 | |
Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclohex-1-ene-1-carbonitrile | |
CAS RN |
15595-71-8 | |
Record name | 15595-71-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminocyclohex-1-ene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.